

# Tribological Characteristics of Duralloy Surfaces: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Duralloy

Cat. No.: B046103

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This technical guide provides a comprehensive overview of the tribological characteristics of **Duralloy** surfaces, intended for researchers, scientists, and drug development professionals. **Duralloy** is an extremely hard, crack-free, and precise thin dense chromium (TDC) coating.<sup>[1]</sup><sup>[2]</sup> This guide details the material's performance in terms of wear resistance, friction, hardness, and corrosion resistance, supported by quantitative data and detailed experimental methodologies.

## Quantitative Tribological and Mechanical Properties

The performance of **Duralloy** and equivalent Thin Dense Chrome (TDC) coatings has been quantified through various standardized tests. The following tables summarize the key mechanical and tribological properties.

Table 1: Mechanical Properties of **Duralloy** and Thin Dense Chrome (TDC) Coatings

Property	Value	Substrate Material	Source
Hardness	800–1,300 HV	Steels up to 62 HRC, Stainless Steels, Grey Cast Iron, Sintered Metals, Bronze	[1]
~1200 HV (65+ HRC)	Bearing Steel	[2]	
14.9 ± 0.5 GPa (Nanoindentation)	ASTM 52100 Bearing Steel	[3][4]	
Up to 72 Rockwell C	Not Specified	[5]	
Layer Thickness	1.5–20 µm (Standard)	Various Metals	[1]
1.5 - 10 µm (Effective Plating)	Bearing Steel	[2]	
~5 µm	ASTM 52100 Bearing Steel	[3][4]	
0.000025 – 0.0006 inches (0.635 - 15.24 µm)	Not Specified	[5]	
Adhesion (Bond Strength)	Exceeds 125,000 psi	Not Specified	[5]
Surface Roughness (Ra)	Not specified for Duralloy, but TDC can have a fine finish. General machining can achieve Ra of 0.8 to 3.2 µm.	Not Applicable	[6][7]

Table 2: Frictional Characteristics of Thin Dense Chrome (TDC) Coatings

Test Condition	Counterface	Lubricant	Friction Coefficient ( $\mu$ )	Source
Pure Sliding	TDC	Lubricated	~0.10 (approx. 13% lower than steel-steel)	[3][4]
Rolling/Sliding (5% slip)	TDC	Lubricated	~0.04 (at least 20% lower than steel-steel)	[3][4]
Dry Sliding	Steel	None	0.12 - 0.13	[8]
Dry Sliding (Crack-free chromium)	Diamond	None	0.50	[9]

Table 3: Wear and Corrosion Resistance of **Duralloy** and Equivalent Coatings

Property	Test Method	Test Duration/Conditions	Result	Source
Wear Resistance	Fretting Wear	25 °C	Wear Volume: 0.282 x 10 <sup>-3</sup> mm <sup>3</sup>	<a href="#">[10]</a>
Fretting Wear	150 °C	Wear Volume: 0.179 x 10 <sup>-3</sup> mm <sup>3</sup>	<a href="#">[10]</a>	
Fretting Wear	250 °C	Wear Volume: 0.087 x 10 <sup>-3</sup> mm <sup>3</sup>	<a href="#">[10]</a>	
Corrosion Resistance	ASTM B117 Salt Spray	96 hours	No effect (for 2.5 µm thickness)	<a href="#">[1]</a>
ASTM B117 Salt Spray	500 hours	No effect (for TDC-LC duplex coating)	<a href="#">[1]</a>	
ASTM B117 Salt Spray	1000 hours	Unaffected (on pretreated aluminum)	<a href="#">[11]</a>	
ASTM B117 Salt Spray	250 hours	2-3mm adhesion loss at scribe (on pretreated steel)	<a href="#">[11]</a>	
ASTM B117 Salt Spray	2,000 - 4,000 hours	No significant undercutting or effect (for PVC-based Duralloy)	<a href="#">[12]</a>	

## Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below. These protocols are based on internationally recognized standards to ensure reproducibility.

## Pin-on-Disk Wear and Friction Testing (ASTM G99)

This test determines the wear and friction characteristics of materials in sliding contact.

- Apparatus: A pin-on-disk tribometer is used, where a stationary pin is loaded against a rotating disk.
- Specimens:
  - Pin: Typically a ball or a flat-ended cylinder made of a standardized material (e.g., steel, ceramic) or the coating itself.
  - Disk: A flat, circular disk coated with the **Duralloy** surface.
- Procedure:
  - Clean the pin and disk specimens with a suitable solvent (e.g., acetone) to remove any contaminants.
  - Mount the disk onto the rotating stage and the pin in the stationary holder.
  - Apply a specified normal load to the pin.
  - Set the rotational speed of the disk to achieve the desired sliding velocity.
  - Initiate the test and record the frictional force and sliding distance continuously.
  - After a predetermined number of cycles or sliding distance, stop the test.
  - Measure the wear on both the pin and the disk. Wear volume can be calculated from the dimensions of the wear track (width and depth) using a profilometer, or by mass loss.
- Typical Parameters for Hard Coatings:
  - Normal Load: 1 - 10 N
  - Sliding Speed: 0.1 - 1.0 m/s
  - Sliding Distance: 100 - 1000 m

- Environment: Ambient temperature and humidity, or controlled atmosphere/lubrication.

## Salt Spray (Fog) Corrosion Testing (ASTM B117)

This method provides a controlled corrosive environment to evaluate the corrosion resistance of coatings.

- Apparatus: A closed salt spray cabinet capable of maintaining a heated, humid environment and a constant salt fog.
- Test Solution: A 5% (by weight) sodium chloride (NaCl) solution prepared with distilled or deionized water. The pH of the solution should be maintained between 6.5 and 7.2.
- Procedure:
  - Clean the coated specimens thoroughly.
  - Scribe an 'X' through the coating down to the substrate if required by the specification.
  - Place the specimens in the salt spray cabinet at a specified angle (typically 15-30 degrees from the vertical).
  - Maintain the cabinet temperature at 35°C (95°F).
  - Atomize the salt solution to create a dense fog that settles on the specimens at a rate of 1.0 to 2.0 mL/hr/80 cm<sup>2</sup>.
  - Expose the specimens for a predetermined duration (e.g., 96, 240, 500, or 1000 hours).
  - After the exposure period, gently rinse the specimens in clean running water and dry them.
  - Evaluate the specimens for signs of corrosion, such as rusting, blistering, or loss of adhesion.

## Microhardness Testing (ASTM E384)

This test is used to determine the hardness of the thin **Duralloy** coating.

- Apparatus: A microhardness tester equipped with a Vickers or Knoop diamond indenter.
- Procedure:
  - Prepare a cross-section of the coated sample and polish it to a mirror finish.
  - Place the sample on the tester's stage.
  - Select an appropriate load that will create an indentation within the coating without affecting the substrate (typically a very light load for thin coatings).
  - Apply the load for a specific dwell time (e.g., 10-15 seconds).
  - Measure the diagonals of the resulting indentation using a calibrated microscope.
  - Calculate the hardness value (HV for Vickers, HK for Knoop) based on the applied load and the indentation size.

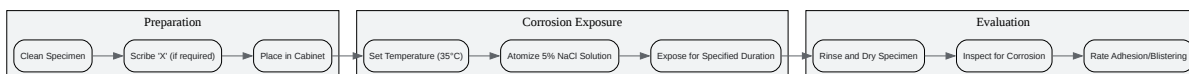
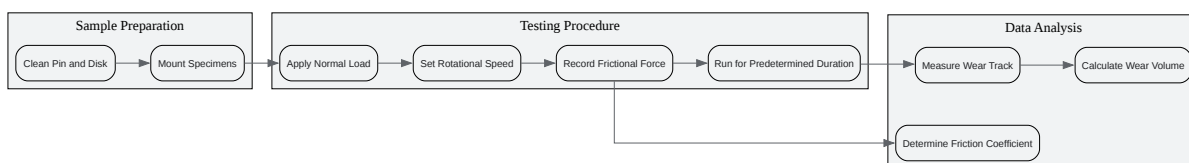
## Adhesion Testing (ASTM D3359 - Tape Test)

This is a qualitative test to assess the adhesion of the coating to the substrate.

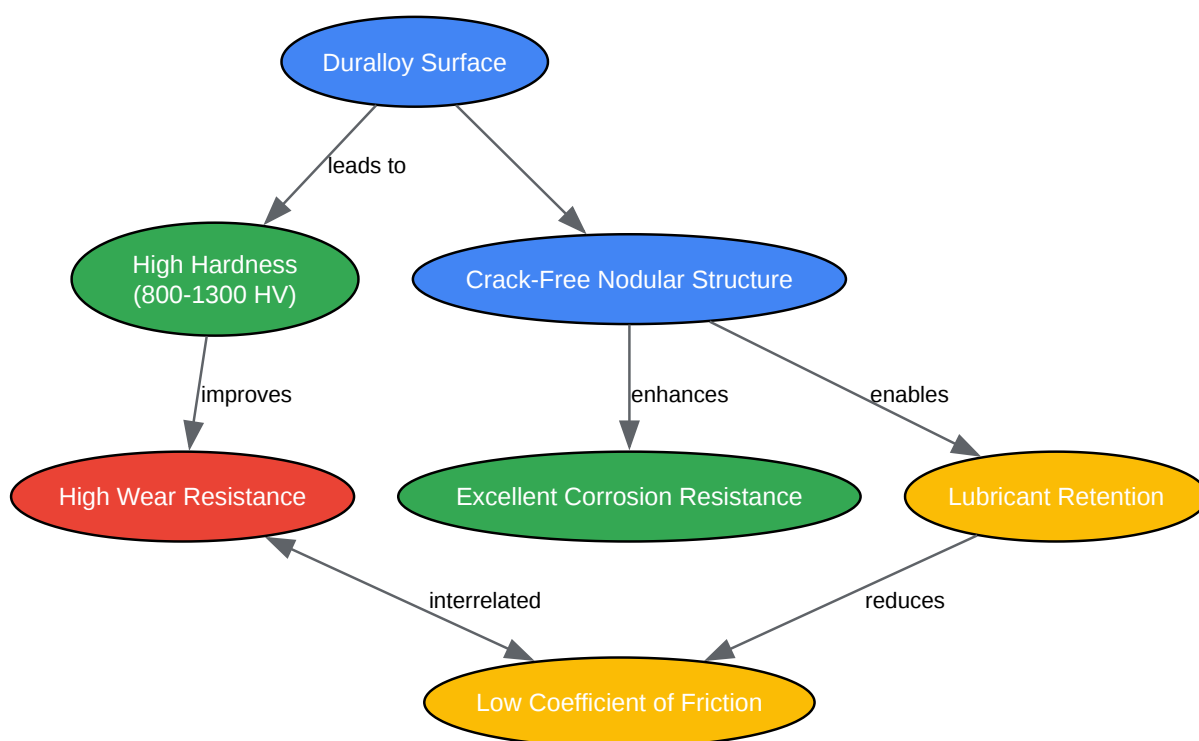
- Apparatus: A sharp cutting tool (razor blade, scalpel, or a special cross-hatch cutter) and pressure-sensitive tape.
- Procedure (Method B for coatings < 5 mils):
  - Make a series of parallel cuts through the coating to the substrate.
  - Make a second series of parallel cuts perpendicular to the first, creating a cross-hatch pattern.
  - Apply a specified pressure-sensitive tape over the cross-hatch area and smooth it down.
  - Rapidly pull the tape off at a 180-degree angle.
  - Examine the grid area for any removal of the coating and classify the adhesion on a scale from 5B (no peeling or removal) to 0B (more than 65% of the coating removed).

## Visualizations

The following diagrams illustrate the experimental workflows and key relationships of the tribological characteristics of **Duralloy** surfaces.







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